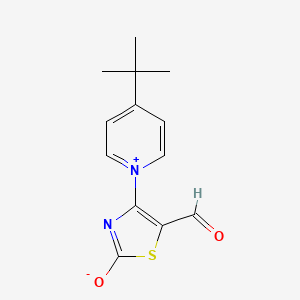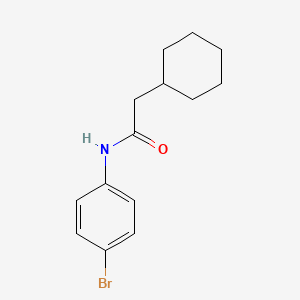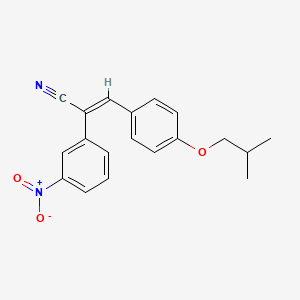![molecular formula C15H22N2O B5865569 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B5865569.png)
2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol, also known as PPE, is a chemical compound that has been widely studied for its potential therapeutic applications. PPE belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol is not fully understood. However, it has been suggested that this compound acts as a GABA-A receptor modulator, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been shown to increase the levels of serotonin and noradrenaline in the brain, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in the body. It has been reported to increase the levels of GABA, serotonin, and noradrenaline in the brain. This compound has also been shown to decrease the levels of corticosterone, a stress hormone. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol in lab experiments is its high purity and yield. This compound has been shown to be stable under various conditions, which makes it suitable for use in different experimental settings. However, one limitation of using this compound is its potential toxicity. This compound has been shown to exhibit cytotoxicity in certain cell lines, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol. One area of interest is its potential use in the treatment of alcohol addiction. This compound has been shown to reduce alcohol consumption in animal models, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of neuropathic pain. This compound has been shown to exhibit antinociceptive effects in animal models, and further studies are needed to determine its potential as a pain medication. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol involves the reaction of 1-(3-phenyl-2-propen-1-yl)piperazine with ethylene oxide in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to yield this compound. This method has been reported to yield high purity and yield of this compound.
Applications De Recherche Scientifique
2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. This compound has also been investigated for its potential use in the treatment of neuropathic pain, alcohol addiction, and schizophrenia.
Propriétés
IUPAC Name |
2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-14-13-17-11-9-16(10-12-17)8-4-7-15-5-2-1-3-6-15/h1-7,18H,8-14H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOZWXHHYZCCSB-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B5865488.png)

![N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B5865508.png)

![2-[(3-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5865519.png)
![3-[8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5865527.png)
![7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B5865533.png)

![N-[2-(acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5865548.png)


![1-(2-{1-[2-amino-6-(3-aminocyclobutyl)-4-pyrimidinyl]-4-piperidinyl}ethyl)-2-pyrrolidinone dihydrochloride](/img/structure/B5865566.png)
![N-(2-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5865577.png)
![6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5865586.png)